molecular formula C13H19NO4 B1596084 Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate CAS No. 40515-75-1

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate

Cat. No.: B1596084
CAS No.: 40515-75-1
M. Wt: 253.29 g/mol
InChI Key: OTGFBIQHQGYXLE-UHFFFAOYSA-N
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Description

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with an appropriate amine to form an intermediate, which is then cyclized to produce the pyrrole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and amides .

Scientific Research Applications

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate is unique due to its specific molecular structure, which includes a pyrrole ring and multiple functional groups. This structure confers distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-4-17-11(15)7-6-10-8-9(3)14-12(10)13(16)18-5-2/h8,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGFBIQHQGYXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(NC(=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303188
Record name Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40515-75-1
Record name 40515-75-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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